1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene
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Overview
Description
1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene is an organic compound with the molecular formula C9H8BrFO It is a derivative of benzene, featuring bromine, fluorine, and a prop-2-en-1-yloxy group as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with sodium methoxide can yield 1-methoxy-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene.
Scientific Research Applications
1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules for pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene exerts its effects depends on the specific application. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the benzene ring before undergoing deprotonation to yield the substituted product . The molecular targets and pathways involved vary based on the context of its use in research or industrial applications.
Comparison with Similar Compounds
1-Bromo-2-fluorobenzene: Similar in structure but lacks the prop-2-en-1-yloxy group.
1-Bromo-4-fluorobenzene: Another isomer with the bromine and fluorine atoms in different positions.
3-Bromo-2-fluorophenol: Contains a hydroxyl group instead of the prop-2-en-1-yloxy group.
Uniqueness: 1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene is unique due to the presence of both bromine and fluorine atoms along with the prop-2-en-1-yloxy group, which imparts distinct reactivity and potential for diverse applications in synthesis and materials science.
Properties
CAS No. |
1010422-27-1 |
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Molecular Formula |
C9H8BrFO |
Molecular Weight |
231.06 g/mol |
IUPAC Name |
1-bromo-3-fluoro-2-prop-2-enoxybenzene |
InChI |
InChI=1S/C9H8BrFO/c1-2-6-12-9-7(10)4-3-5-8(9)11/h2-5H,1,6H2 |
InChI Key |
SASYJCHYXFPIDE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=CC=C1Br)F |
Origin of Product |
United States |
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